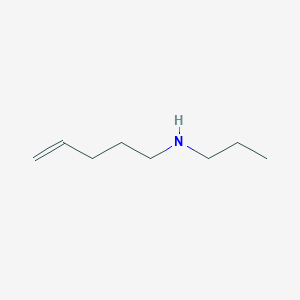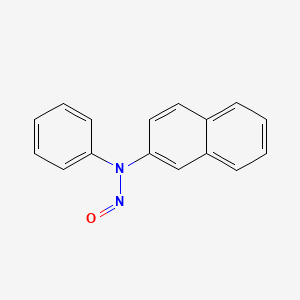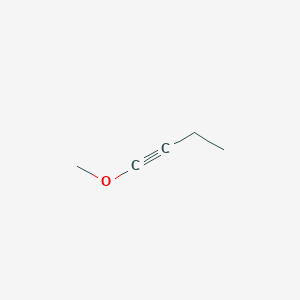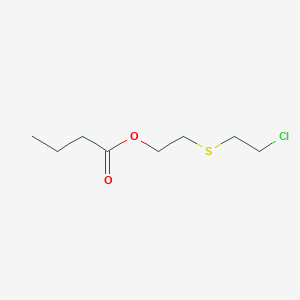![molecular formula C12H9BrN4 B14723666 8-Bromobenzo[f]quinazoline-1,3-diamine CAS No. 13119-52-3](/img/structure/B14723666.png)
8-Bromobenzo[f]quinazoline-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromobenzo[f]quinazoline-1,3-diamine: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a benzene ring fused with a quinazoline moiety, with bromine and amine groups attached at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromobenzo[f]quinazoline-1,3-diamine typically involves the bromination of benzo[f]quinazoline-1,3-diamine. One common method includes the reaction of benzo[f]quinazoline-1,3-diamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromobenzo[f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted quinazoline derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromobenzo[f]quinazoline-1,3-diamine is used as a building block in the synthesis of various quinazoline derivatives. These derivatives are explored for their potential as catalysts, ligands, and intermediates in organic synthesis .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives have shown inhibitory activity against various enzymes, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their anticancer properties. Quinazoline-based compounds have been found to inhibit tyrosine kinases, which are involved in cancer cell proliferation. This makes them promising candidates for anticancer drug development .
Industry: this compound is used in the development of fluorescent dyes and sensors. Its unique structure allows for the design of compounds with specific optical properties, useful in imaging and diagnostic applications .
Wirkmechanismus
The mechanism of action of 8-Bromobenzo[f]quinazoline-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases by competing with ATP for binding to the kinase domain. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine: This compound shares a similar quinazoline core but has a pyrrolo ring fused to it.
Benzo[de]isoquinoline-1,3-dione: Another related compound with a similar fused ring structure, used in the development of chemosensors.
Uniqueness: 8-Bromobenzo[f]quinazoline-1,3-diamine is unique due to the presence of the bromine atom, which allows for selective substitution reactions. This makes it a versatile intermediate in the synthesis of various functionalized quinazoline derivatives. Its specific structure also contributes to its distinct biological activities, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
13119-52-3 |
|---|---|
Molekularformel |
C12H9BrN4 |
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
8-bromobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H9BrN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h1-5H,(H4,14,15,16,17) |
InChI-Schlüssel |
HUHLNLWASRUHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=NC(=N3)N)N)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
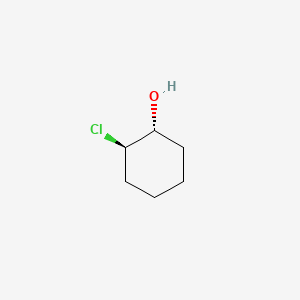
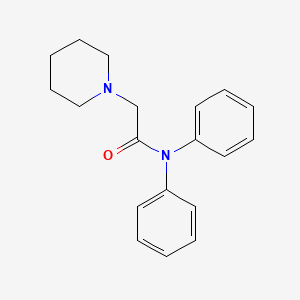
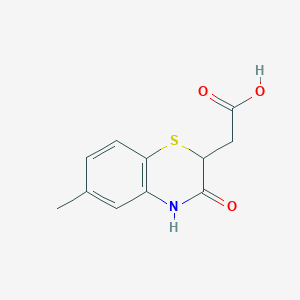
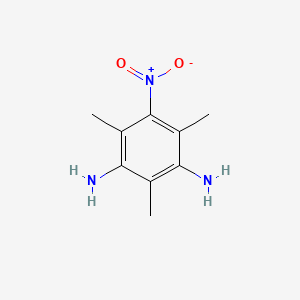

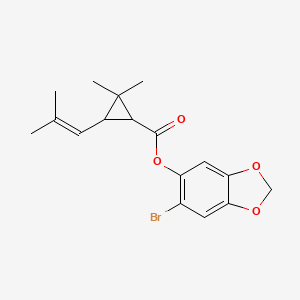
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
